

"crystal structure of morpholinium morpholine-4-carbodithioate"

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Compound of Interest

Compound Name: *Morpholin-4-yl morpholine-4-carbodithioate*

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An In-Depth Technical Guide to the Crystal Structure of Morpholinium Morpholine-4-carbodithioate

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Introduction

In the field of structural chemistry, dithiocarbamates represent a versatile class of compounds known for their coordination properties and diverse structural motifs. This technical guide provides a comprehensive analysis of the synthesis, characterization, and crystal structure of morpholinium morpholine-4-carbodithioate ($C_4H_{10}NO^+ \cdot C_5H_8NOS_2^-$). The compound is an ionic salt built from a morpholinium cation, the conjugate acid of morpholine, and a morpholine-4-carbodithioate anion.[1][2]

This document delves into the nuanced intermolecular forces, specifically the hydrogen bonding, that dictate the supramolecular assembly of this compound in the solid state. The insights presented herein are grounded in single-crystal X-ray diffraction data, offering researchers and drug development professionals a detailed crystallographic and structural blueprint. The narrative emphasizes the causality behind the observed structure, providing a self-validating framework for understanding its solid-state behavior.

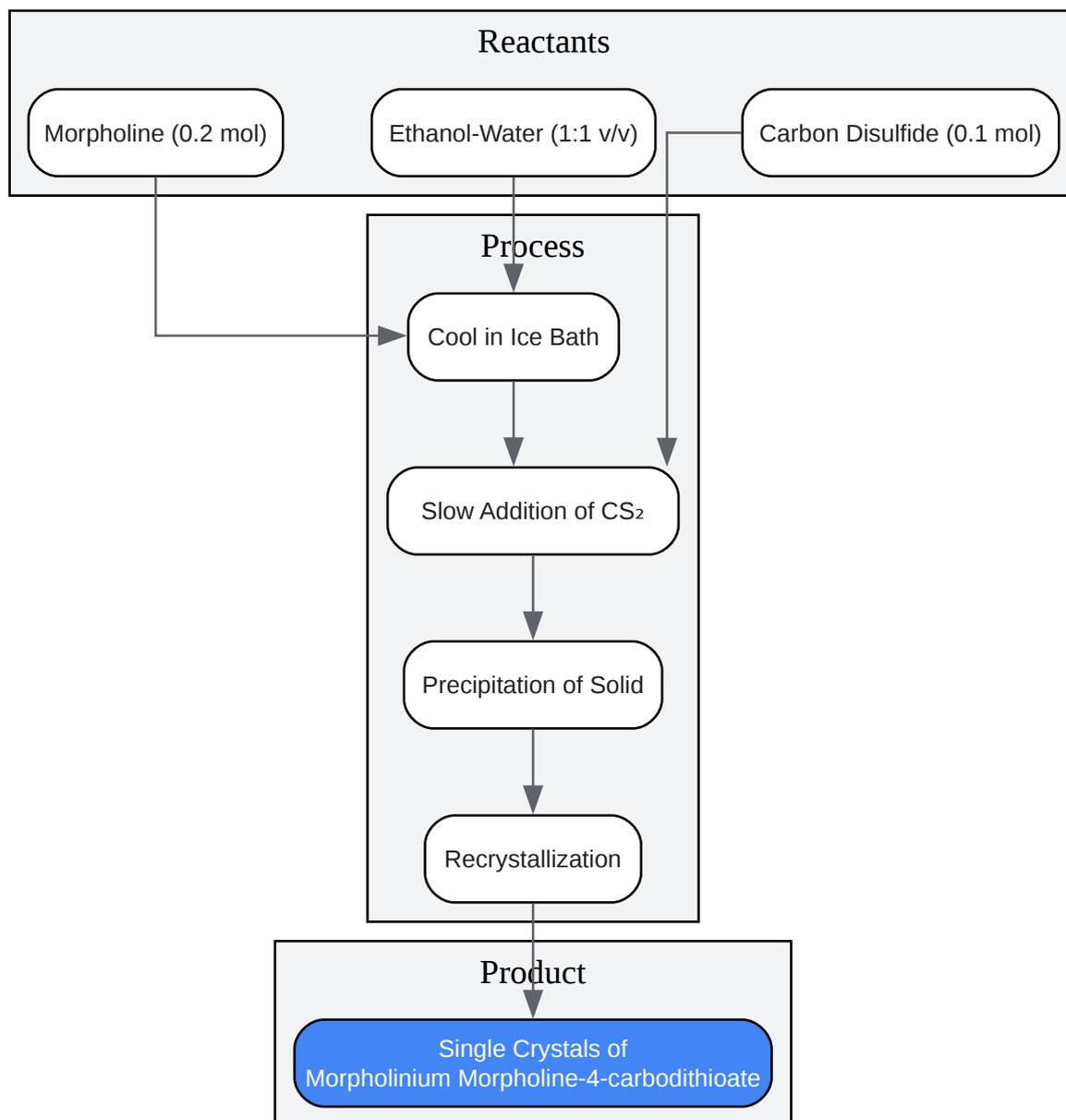
Synthesis and Crystallization: A Protocol Driven by Chemical Principles

The synthesis of morpholinium morpholine-4-carbodithioate is a direct and efficient process, predicated on the nucleophilic addition of a secondary amine to carbon disulfide. Morpholine serves a dual role in this reaction: as the nucleophile to form the dithiocarbamate anion and as a base to accept a proton, thereby forming the morpholinium cation.^{[1][3]}

Experimental Protocol: Synthesis and Single-Crystal Growth

- **Reaction Setup:** A solution is prepared by dissolving 0.2 mol of morpholine in 30 ml of an ethanol-water (1:1 v/v) mixture. The use of a protic co-solvent system facilitates the dissolution of both the organic amine and the resulting ionic salt.
- **Cooling:** The solution is cooled in an ice bath. This is a critical step to manage the exothermicity of the reaction between the amine and carbon disulfide and to promote the precipitation of the product.
- **Nucleophilic Addition:** 0.1 mol of carbon disulfide (CS₂) is added slowly to the cold morpholine solution. The slow addition rate is crucial to control the reaction rate and prevent the formation of unwanted byproducts.
- **Product Formation:** The morpholinium salt of the morpholinedithiocarbamate precipitates from the solution as a solid.
- **Recrystallization:** The crude solid is purified by recrystallization from an ethanol-water (1:1 v/v) mixture. This process refines the product by removing impurities that are more soluble in the solvent mixture.
- **Drying:** The purified solid is dried in a vacuum oven at 323 K (50 °C) for 8 hours to remove residual solvent.
- **Crystal Growth:** Colorless single crystals, suitable for X-ray diffraction analysis, are obtained from the recrystallization process.^[1]

Synthesis Workflow Diagram



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Caption: Synthetic workflow for morpholinium morpholine-4-carbodithioate.

Crystallographic Data and Structure Refinement

The crystal structure was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2/c.[4] The asymmetric unit

contains one morpholinium cation and one morpholine-4-carbodithioate anion.[3] Detailed crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Core Crystal Data

Parameter	Value	Reference
Chemical Formula	$C_4H_{10}NO^+ \cdot C_5H_8NOS_2^-$	[1]
Formula Weight (M_r)	250.37	[1]
Crystal System	Monoclinic	[1]
Space Group	P2/c	[4]
a (Å)	7.938 (5)	[1]
b (Å)	18.3232 (15)	[1]
c (Å)	8.8260 (5)	[1]
β (°)	110.021 (5)	[1]
Volume (V) (Å ³)	1206.2 (8)	[1]
Z	4	[1]
Radiation	Mo K α ($\lambda = 0.71073$ Å)	[4]
Temperature (T)	290 K	[1]
Crystal Size (mm)	0.3 × 0.15 × 0.15	[1]

Table 2: Data Collection and Refinement Details

Parameter	Value	Reference
Diffractometer	Enraf–Nonius TurboCAD-4	[1][3]
Measured Reflections	3705	[1][3]
Independent Reflections	3487	[1][3]
Reflections with $I > 2\sigma(I)$	2021	[1][3]
R _{int}	0.041	[1][3]
R[F ² > 2σ(F ²)]	0.050	[1][3]
wR(F ²)	0.145	[1][3]
Goodness-of-fit (S)	1.00	[1][3]
Parameters	190	[1][3]
H-atom Treatment	All H-atom parameters refined	[1][3]

Molecular and Crystal Structure Insights

The structural integrity and supramolecular architecture of the title compound are dictated by the conformation of its constituent ions and the hydrogen bonding interactions between them.

Conformational Analysis

Both the morpholinium cation and the morpholine ring of the dithiocarbamate anion adopt a stable chair conformation.[1][3] This is the expected low-energy conformation for six-membered saturated heterocyclic rings, minimizing steric and torsional strain. The puckering parameters for the rings further confirm this geometry. For the anion, the parameters are $Q=0.554$ (3) Å, $\theta = 177.4$ (3)°, and $\varphi_2 = 168$ (6)°, while for the cation they are $Q = 0.566$ (3) Å, $\theta = 1.4$ (4)°, and $\varphi_2 = 60$ (14)°.[1]

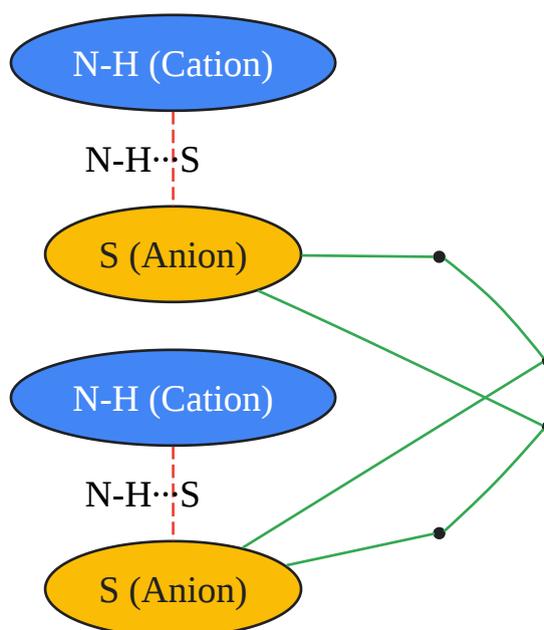
Hydrogen Bonding and Supramolecular Assembly

The defining feature of the crystal packing is the formation of a robust, hydrogen-bonded dimer.[2] In the crystal, two formula units (one cation and one anion) are linked to another two via N—

H \cdots S hydrogen bonds.[1][4] This interaction involves the hydrogen atom of the morpholinium cation's amine group and a sulfur atom of the dithiocarbamate anion.

This specific hydrogen bonding pattern results in the formation of an inversion dimer, which is a centrosymmetric arrangement.[1][3] This supramolecular synthon can be described using graph-set notation as $R_4^4(12)$, indicating a ring motif composed of four donors and four acceptors, enclosing a total of 12 atoms.[1] This dimer is the fundamental building block of the crystal lattice.

Visualization of the Inversion Dimer



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Caption: The $R_4^4(12)$ inversion dimer formed by N—H \cdots S hydrogen bonds.

Conclusion

The crystal structure of morpholinium morpholine-4-carbodithioate is a well-defined system governed by strong intermolecular N—H \cdots S hydrogen bonds. These interactions create a stable, centrosymmetric dimer motif that serves as the primary building block for the extended solid-state structure. The detailed crystallographic data provided in this guide offers a definitive reference for researchers working on dithiocarbamates, supramolecular chemistry, and the

solid-state properties of organic salts. The synthesis protocol is robust and reproducible, allowing for straightforward access to high-purity crystalline material for further studies.

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